Fluoroimide

Description

Properties

IUPAC Name |

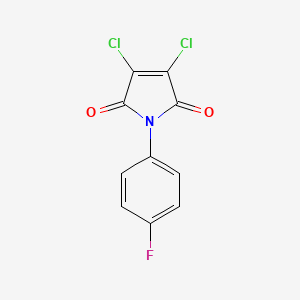

3,4-dichloro-1-(4-fluorophenyl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4Cl2FNO2/c11-7-8(12)10(16)14(9(7)15)6-3-1-5(13)2-4-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPENDKRRWFURRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=O)C(=C(C2=O)Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4Cl2FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7058092 | |

| Record name | Fluoroimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41205-21-4 | |

| Record name | Fluoroimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41205-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluoroimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041205214 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluoroimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUOROIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2RA6KRO7U9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide to the Synthesis and Characterization of Fluoroimide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Fluoroimide, a chlorinated and fluorinated maleimide derivative. The document details the synthetic protocol, physical and spectroscopic properties, and analytical methodologies essential for the preparation and verification of this compound.

Introduction

This compound, with the IUPAC name 3,4-dichloro-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione, is a compound belonging to the class of N-substituted maleimides. Its structure is characterized by a central pyrrole-2,5-dione ring, substituted with two chlorine atoms at the 3 and 4 positions and a 4-fluorophenyl group attached to the nitrogen atom. While historically investigated for its fungicidal properties, the unique chemical architecture of this compound, incorporating both chloro and fluoro moieties, makes it a subject of interest for further research in medicinal chemistry and materials science. This guide serves as a technical resource for researchers engaged in the synthesis, modification, and analysis of this compound and related compounds.

Synthesis of this compound

The primary synthetic route to this compound involves the condensation reaction between 2,3-dichloromaleic anhydride and 4-fluoroaniline. This reaction proceeds via the formation of an intermediate maleamic acid, which subsequently undergoes dehydrative cyclization to yield the target imide.

Experimental Protocol

This protocol is adapted from established methods for the synthesis of N-aryldichloromaleimides.[1]

Materials:

-

2,3-Dichloromaleic anhydride

-

4-Fluoroaniline

-

Glacial Acetic Acid (or an aqueous medium)

-

Standard laboratory glassware and equipment (reflux condenser, heating mantle, filtration apparatus)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3-dichloromaleic anhydride in a suitable solvent, such as glacial acetic acid or water.

-

Add an equimolar amount of 4-fluoroaniline to the solution.

-

Heat the reaction mixture to reflux (approximately 100-120 °C for aqueous or acetic acid-based systems) and maintain this temperature for a period of 2 to 15 hours, depending on the solvent and desired reaction completion.[1]

-

Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, allow the mixture to cool to room temperature.

-

The crystalline product, this compound, will precipitate out of the solution.

-

Collect the solid product by vacuum filtration and wash it thoroughly with water to remove any residual acid and unreacted starting materials.

-

Dry the purified product under vacuum to obtain N-(4-fluorophenyl)-2,3-dichloromaleimide.

Expected Yield: Yields for this type of reaction are typically high, often exceeding 90%.[1]

Synthesis Workflow

Caption: Synthetic pathway for this compound.

Characterization of this compound

A thorough characterization of the synthesized this compound is crucial to confirm its identity, purity, and structural integrity. The following section outlines the expected physical properties and the analytical techniques employed for its characterization.

Physical Properties

The table below summarizes the key physical properties of this compound.

| Property | Value |

| Molecular Formula | C₁₀H₄Cl₂FNO₂ |

| Molecular Weight | 260.05 g/mol |

| Appearance | Pale yellow crystalline solid |

| Melting Point | 238-242 °C |

| Solubility | Sparingly soluble in DMSO and slightly soluble in Methanol. |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation of this compound. The expected data from various spectroscopic techniques are detailed below.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule, as well as the environment of the fluorine atom.

-

¹H-NMR: The proton NMR spectrum is expected to be relatively simple, showing signals corresponding to the protons on the 4-fluorophenyl ring. Due to the symmetry of the p-substituted ring, two sets of signals, likely appearing as multiplets or doublets of doublets, are anticipated in the aromatic region (typically δ 7.0-7.5 ppm).

-

¹³C-NMR: The carbon NMR spectrum will provide information on all the carbon atoms in the molecule. Key expected signals include those for the carbonyl carbons (C=O) of the imide ring (typically in the range of δ 160-170 ppm), the chlorinated carbons of the pyrrole ring (C-Cl), and the carbons of the 4-fluorophenyl ring. The carbon directly attached to the fluorine atom will exhibit a characteristic large coupling constant (¹JCF).

-

¹⁹F-NMR: The fluorine NMR spectrum is a powerful tool for confirming the presence and electronic environment of the fluorine atom. A single resonance is expected for the fluorine atom on the phenyl ring. The chemical shift will be indicative of its aromatic environment.

3.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The characteristic absorption bands for this compound are summarized in the table below.

| Wavenumber (cm⁻¹) | Functional Group |

| ~1700-1750 | C=O stretch (imide carbonyls) |

| ~1600, ~1500 | C=C stretch (aromatic ring) |

| ~1200-1250 | C-F stretch |

| ~700-850 | C-Cl stretch |

3.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak (M⁺) is expected at m/z corresponding to its molecular weight (260.05 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a molecule containing two chlorine atoms.

Characterization Workflow

References

Technical Guide: Experimental Data on Fluoroimide (CAS Number 41205-21-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoroimide (CAS 41205-21-4), chemically known as 3,4-Dichloro-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione, is a dicarboximide fungicide.[1] This class of fungicides is recognized for its protective and curative action against a range of fungal pathogens by inhibiting spore germination and mycelial growth.[2] This technical guide provides a comprehensive overview of the available experimental data on this compound, including its synthesis, physical and chemical properties, biological activity with a focus on its fungicidal action, and the associated experimental protocols. Due to the limited availability of specific experimental data for this compound, this guide incorporates representative data and protocols from closely related dicarboximide fungicides to provide a thorough understanding of its expected behavior and mechanism of action.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and interpretation of its biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 41205-21-4 | [3] |

| Molecular Formula | C₁₀H₄Cl₂FNO₂ | [1][4] |

| Molecular Weight | 260.04 g/mol | [1][4] |

| Appearance | White to pale yellowish-brown crystalline powder | [5] |

| Melting Point | 240.5 - 241.8 °C | [4] |

| Purity | 98% (Analytical Standard) | [4] |

| Solubility | Data not readily available. Dicarboximides are generally sparingly soluble in water. |

Synthesis

Experimental Protocol: Synthesis of 3,4-Dichloro-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione

This protocol is adapted from the synthesis of 3,4-dichloro-1-phenyl-1H-pyrrole-2,5-dione.[6][7]

Materials:

-

2,3-Dichloromaleic anhydride

-

4-Fluoroaniline

-

Glacial acetic acid (catalyst)

-

Ethanol (solvent)

-

Ice

-

Distilled water

-

Microwave reactor (optional, for accelerated synthesis)[6][7]

-

Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, Buchner funnel, etc.)

-

Thin-layer chromatography (TLC) apparatus for reaction monitoring

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2,3-dichloromaleic anhydride in ethanol.

-

Addition of Reactants: To the solution, add 4-fluoroaniline and a catalytic amount of glacial acetic acid.

-

Reaction Conditions:

-

Monitoring: Monitor the progress of the reaction by TLC using a suitable eluent system (e.g., hexane:ethyl acetate, 2:1).[6]

-

Work-up: After completion of the reaction, cool the mixture in an ice bath to precipitate the product.

-

Purification: Filter the solid product using a Buchner funnel and wash with cold distilled water. Recrystallize the crude product from ethanol to obtain pure 3,4-dichloro-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione.[6]

-

Characterization: Confirm the structure and purity of the synthesized compound using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) and melting point determination.[6][7]

Diagram 1: Synthesis of this compound

Caption: A flowchart illustrating the synthesis of this compound.

Biological Activity: Fungicidal Properties

This compound belongs to the dicarboximide class of fungicides, which are known to be effective against a range of fungal pathogens, including species of Botrytis, Sclerotinia, Monilinia, and Alternaria.[2] The primary mode of action is the inhibition of spore germination and mycelial growth.[2]

Quantitative Fungicidal Activity

Specific EC₅₀ (Effective Concentration to inhibit 50% of growth) or MIC (Minimum Inhibitory Concentration) values for this compound are not widely reported. However, data from other dicarboximide fungicides provide a strong indication of its expected potency.

Table 2: Representative Fungicidal Activity of Dicarboximide Fungicides

| Fungicide | Fungal Species | EC₅₀ / MIC (µg/mL) | Reference |

| Iprodione | Botrytis cinerea | 1 - 10 (EC₅₀) | [8][9] |

| Iprodione | Alternaria spp. | Not specified, but effective | [2][10] |

| Procymidone | Sclerotinia sclerotiorum | 0.11 - 0.72 (EC₅₀) | [3] |

| Procymidone | Sclerotinia minor | < 0.25 | [6] |

| Vinclozolin | Botrytis cinerea | ~2 (IC₅₀) | [8] |

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[11][12][13][14]

Materials:

-

Pure this compound

-

Fungal isolates to be tested

-

Sterile 96-well microtiter plates

-

RPMI-1640 medium (buffered with MOPS)

-

Spectrophotometer or microplate reader

-

Sterile saline

-

0.5 McFarland standard

-

Incubator

Procedure:

-

Inoculum Preparation:

-

Culture the fungal isolate on an appropriate agar medium (e.g., Potato Dextrose Agar).

-

Prepare a suspension of fungal spores or cells in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard.

-

Further dilute the suspension in RPMI-1640 medium to the desired final inoculum concentration (e.g., 0.5 x 10³ to 2.5 x 10³ CFU/mL for yeasts).[12]

-

-

Drug Dilution:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium directly in the 96-well plate to achieve a range of concentrations.

-

-

Inoculation: Add the standardized fungal inoculum to each well containing the this compound dilutions. Include a growth control (inoculum without drug) and a sterility control (medium only).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-72 hours, depending on the fungus.

-

MIC Determination: The MIC is the lowest concentration of this compound that causes a significant inhibition of visible growth (typically ≥50% or ≥90% reduction) compared to the growth control. This can be determined visually or by measuring the optical density using a microplate reader.[11][14]

Diagram 2: Broth Microdilution Workflow

Caption: Workflow for determining the Minimum Inhibitory Concentration.

Mechanism of Action

The fungicidal activity of dicarboximides, including this compound, is attributed to a multi-faceted mechanism of action that primarily disrupts the osmotic signal transduction pathway in fungi.[11][15] This disruption is thought to occur through the inhibition of a key enzyme, a two-component histidine kinase, which is involved in osmoregulation.[15] Additionally, dicarboximides have been shown to induce lipid peroxidation, leading to membrane damage and cellular leakage.[8]

Signaling Pathway

The proposed signaling pathway affected by this compound involves the inhibition of a histidine kinase, which is part of a two-component system that regulates the High Osmolarity Glycerol (HOG) pathway. Inhibition of this kinase leads to an inappropriate cellular response to osmotic stress, ultimately causing cell death.

Diagram 3: Proposed Signaling Pathway of Dicarboximide Fungicides

Caption: Dicarboximide fungicide mechanism of action.

Experimental Protocol: Lipid Peroxidation Assay (TBARS Method)

This protocol measures the level of malondialdehyde (MDA), a byproduct of lipid peroxidation, using the thiobarbituric acid reactive substances (TBARS) assay.[16][17][18][19][20]

Materials:

-

Fungal mycelium (treated with this compound and untreated control)

-

Trichloroacetic acid (TCA) solution

-

Thiobarbituric acid (TBA) solution

-

Butylated hydroxytoluene (BHT)

-

Spectrophotometer

-

Water bath

-

Centrifuge

Procedure:

-

Sample Preparation: Harvest and homogenize fungal mycelium.

-

Precipitation: Add TCA solution to the homogenate to precipitate proteins and centrifuge to collect the supernatant.

-

Reaction: To the supernatant, add TBA solution containing BHT.

-

Incubation: Heat the mixture in a boiling water bath for a specific time (e.g., 15-30 minutes) to allow the formation of the MDA-TBA adduct.

-

Measurement: Cool the samples and measure the absorbance of the pink-colored adduct at 532 nm using a spectrophotometer.

-

Quantification: Calculate the concentration of MDA using its molar extinction coefficient. The results are typically expressed as nmol of MDA per mg of protein or gram of tissue.

Conclusion

This compound (CAS 41205-21-4) is a dicarboximide fungicide with a mechanism of action centered on the disruption of osmotic signal transduction and induction of oxidative stress in fungal pathogens. While specific experimental data for this compound is limited, the information available for the dicarboximide class provides a robust framework for understanding its synthesis, biological activity, and methods for its evaluation. Further research is warranted to establish a more comprehensive profile of this compound's fungicidal spectrum and to elucidate the precise molecular interactions with its target sites. This guide serves as a foundational resource for researchers and professionals in the field of drug and pesticide development.

References

- 1. This compound | C10H4Cl2FNO2 | CID 93228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Supply Fungicide Iprodione, Iprodione 500g/L SC, 50%WP, 50%WDG/WG, Iprodione 50 WP, Iprodione 50 SC, Iprodione 500 SC, iprodione products, pesticide suppliers [essencechem.com]

- 3. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 4. Roles of Three Histidine Kinase Genes in Hyphal Development and Virulence of the Pathogenic Fungus Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4farmers.com.au [4farmers.com.au]

- 6. apsnet.org [apsnet.org]

- 7. titanag.com.au [titanag.com.au]

- 8. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 9. researchgate.net [researchgate.net]

- 10. bps.net.bd [bps.net.bd]

- 11. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scielo.br [scielo.br]

- 15. Sensitivity of Botrytis cinerea from Connecticut Greenhouses to Benzimidazole and Dicarboximide Fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Role of Lipid Composition and Lipid Peroxidation in the Sensitivity of Fungal Plant Pathogens to Aluminum Chloride and Sodium Metabisulfite - PMC [pmc.ncbi.nlm.nih.gov]

- 18. thaiscience.info [thaiscience.info]

- 19. fpl.fs.usda.gov [fpl.fs.usda.gov]

- 20. Lipid Peroxidation (TBARS) in Biological Samples | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide on the Fungicidal Mechanism of Action of Fluoroimide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluoroimide, a dicarboximide fungicide, exhibits its antifungal properties primarily through the disruption of fungal cell membrane integrity and interference with crucial signaling pathways. This technical guide delineates the core mechanisms of action of this compound on fungi, focusing on the induction of lipid peroxidation and the inhibition of the High Osmolarity Glycerol (HOG) signaling pathway. While specific quantitative efficacy data for this compound is limited due to its status as an older, now largely obsolete fungicide, this document provides representative data from closely related dicarboximide fungicides to offer a comprehensive understanding of its fungicidal activity. Detailed experimental protocols for key assays and visual representations of the underlying molecular pathways are presented to support further research and drug development endeavors in the field of antifungal agents.

Introduction

This compound is a foliar fungicide with protective action, belonging to the dicarboximide class of antifungal agents[1]. Its primary mode of action is the inhibition of spore germination, thereby preventing the initiation of fungal infections on plant surfaces. As an organofluorine and organochlorine pesticide, its chemical structure confers its biological activity[1]. Understanding the precise molecular mechanisms by which this compound exerts its fungicidal effects is crucial for the development of new, more effective antifungal agents and for managing the emergence of fungicide resistance. This guide provides a detailed overview of the current understanding of this compound's mechanism of action, drawing on research on dicarboximide fungicides as a class.

Core Mechanism of Action

The fungicidal activity of dicarboximide fungicides, including this compound, is primarily attributed to two key molecular mechanisms: the induction of lipid peroxidation in the fungal cell membrane and the disruption of the osmotic stress signaling pathway.

Induction of Lipid Peroxidation

The most significant mechanism of action for dicarboximide fungicides is the induction of oxidative stress, leading to the peroxidation of lipids within the fungal cell membrane. This process disrupts the membrane's structural integrity and functionality.

The accumulation of lipid peroxides increases the permeability of the fungal cell membrane, resulting in the leakage of essential intracellular components and ultimately leading to cell death. This mechanism is supported by studies on other dicarboximide fungicides like iprodione, vinclozolin, and procymidone, which have been shown to cause significant cellular leakage and lipid peroxidation in fungi such as Botrytis cinerea.

Below is a diagram illustrating the proposed pathway of this compound-induced lipid peroxidation.

Inhibition of the High Osmolarity Glycerol (HOG) Pathway

A secondary, yet significant, target of dicarboximide fungicides is a Group III histidine kinase, a key component of the High Osmolarity Glycerol (HOG) signaling pathway[2][3][4]. This pathway is crucial for fungal adaptation to osmotic stress.

By targeting the histidine kinase, this compound disrupts the phosphorelay system that activates the downstream MAP kinase cascade. This interference with the osmoregulation pathway renders the fungus vulnerable to changes in osmotic pressure, contributing to its fungicidal effect. Resistance to dicarboximide fungicides has been linked to mutations in the gene encoding this specific histidine kinase.

The following diagram illustrates the disruption of the HOG signaling pathway by this compound.

Quantitative Data

| Fungicide | Fungal Species | IC50 (µM) | MIC (µg/mL) | Reference |

| Iprodione | Botrytis cinerea | ~2 | - | [1] |

| Vinclozolin | Botrytis cinerea | ~2 | - | [1] |

| Procymidone | Botrytis cinerea | ~2 | - | [1] |

| Iprodione | Exserohilum turcicum | - | Varies | [5] |

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of dicarboximide fungicides. These protocols can be adapted for the study of this compound.

Mycelial Growth Inhibition Assay

This assay is used to determine the concentration of a fungicide that inhibits the growth of a fungus.

Materials:

-

Fungal isolate of interest

-

This compound stock solution (in a suitable solvent like DMSO)

-

Potato Dextrose Agar (PDA) or other suitable growth medium

-

Sterile petri dishes

-

Sterile cork borer or scalpel

-

Incubator

Protocol:

-

Prepare PDA medium and sterilize by autoclaving.

-

Allow the medium to cool to approximately 50-60°C.

-

Add appropriate concentrations of this compound from the stock solution to the molten PDA to achieve a range of final concentrations. Also, prepare a control plate with the solvent alone.

-

Pour the amended PDA into sterile petri dishes and allow them to solidify.

-

From a fresh, actively growing fungal culture, cut a small disk (e.g., 5 mm diameter) of mycelium from the edge of the colony using a sterile cork borer or scalpel.

-

Place the mycelial plug in the center of each PDA plate (both treated and control).

-

Incubate the plates at the optimal growth temperature for the fungus.

-

Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony on the control plate reaches the edge of the dish.

-

Calculate the percentage of mycelial growth inhibition for each concentration using the following formula: % Inhibition = [(DC - DT) / DC] x 100 Where DC is the average diameter of the fungal colony on the control plate and DT is the average diameter of the fungal colony on the treated plate.

-

The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the fungicide concentration and performing a regression analysis.

Lipid Peroxidation Assay (TBARS Method)

This assay measures the amount of malondialdehyde (MDA), a product of lipid peroxidation, to quantify the extent of oxidative damage to the fungal cell membrane.

Materials:

-

Fungal mycelium (treated with this compound and untreated control)

-

Trichloroacetic acid (TCA) solution

-

Thiobarbituric acid (TBA) solution

-

Phosphate buffer

-

Spectrophotometer

-

Water bath

Protocol:

-

Grow the fungal culture in a liquid medium with and without various concentrations of this compound for a specified period.

-

Harvest the mycelium by filtration and wash with distilled water.

-

Homogenize the mycelium in a phosphate buffer.

-

To a known volume of the homogenate, add an equal volume of TCA solution to precipitate proteins.

-

Centrifuge the mixture to pellet the precipitated proteins.

-

To the supernatant, add an equal volume of TBA solution.

-

Heat the mixture in a boiling water bath for a specific time (e.g., 15-30 minutes) to allow the formation of the MDA-TBA adduct, which has a pink color.

-

Cool the samples and measure the absorbance at 532 nm using a spectrophotometer.

-

The concentration of MDA can be calculated using its molar extinction coefficient (1.56 x 10^5 M^-1 cm^-1).

Conclusion

This compound, as a member of the dicarboximide class of fungicides, exerts its antifungal activity through a multi-faceted approach. The primary mechanism involves the induction of lipid peroxidation, leading to catastrophic damage to the fungal cell membrane. Additionally, its interference with the HOG signaling pathway compromises the fungus's ability to respond to osmotic stress. While a lack of recent, specific research on this compound necessitates a reliance on data from related compounds, the information presented in this guide provides a robust framework for understanding its core mechanism of action. Further research focusing specifically on this compound could provide more precise quantitative data and potentially uncover additional nuances in its interaction with fungal pathogens. The detailed protocols and pathway diagrams included herein are intended to serve as a valuable resource for scientists and researchers in the ongoing effort to develop novel and effective antifungal therapies.

References

- 1. This compound | C10H4Cl2FNO2 | CID 93228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Current understanding of HOG-MAPK pathway in Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Unique and Redundant Roles for HOG MAPK Pathway Components as Revealed by Whole-Genome Expression Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DOT Language | Graphviz [graphviz.org]

"toxicological profile of 3,4-dichloro-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione"

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the available toxicological information for 3,4-dichloro-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione and related compounds. It is intended for informational purposes for a scientific audience. A comprehensive toxicological evaluation requires further specific studies on the target compound.

Introduction

3,4-dichloro-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione is a halogenated aromatic compound belonging to the maleimide family. Maleimides are a class of compounds known for their chemical reactivity, particularly towards thiols, which underlies both their utility in bioconjugation and their potential for biological activity and toxicity.[1] Derivatives of 1H-pyrrole-2,5-dione have been investigated for a range of applications, including as potential anticancer agents, antimicrobials, and cholesterol absorption inhibitors.[2][3] Given its reactive nature, a thorough understanding of the toxicological profile of 3,4-dichloro-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione is crucial for safe handling and for the assessment of its potential in any application, particularly in drug development.

This guide provides a summary of the known hazard information, outlines general experimental protocols for assessing the toxicity of such compounds, and discusses potential mechanisms of toxicity based on its chemical structure.

Hazard Identification and Classification

Based on available Safety Data Sheets (SDS), 3,4-dichloro-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione is classified as a hazardous substance with the following potential effects:

-

Acute Toxicity: It is considered fatal if swallowed and toxic in contact with skin.[4] It is also classified as toxic if inhaled.[5]

-

Skin and Eye Irritation: The compound is reported to cause severe skin burns and serious eye damage.[4][5]

-

Sensitization: It may cause an allergic skin reaction.[4]

-

Aquatic Toxicity: It is considered toxic to aquatic life with long-lasting effects.[5]

Quantitative Toxicological Data

Table 1: Summary of GHS Hazard Classifications

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |

| Acute Toxicity, Dermal | - | H311: Toxic in contact with skin |

| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled |

| Skin Corrosion/Irritation | - | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |

| Respiratory or Skin Sensitization | - | H317: May cause an allergic skin reaction |

| Hazardous to the Aquatic Environment, Long-term Hazard | Category 2 | H411: Toxic to aquatic life with long lasting effects |

Data compiled from available Safety Data Sheets.[4][5]

Potential Mechanisms of Toxicity and Signaling Pathways

The primary mechanism of toxicity for maleimides is believed to be their ability to act as Michael acceptors, readily reacting with nucleophiles such as the thiol groups of cysteine residues in proteins and glutathione.[1] This covalent modification can lead to:

-

Enzyme Inhibition: Alteration of enzyme structure and function.

-

Disruption of Cellular Signaling: Interference with signaling pathways that are regulated by redox-sensitive proteins.

-

Oxidative Stress: Depletion of intracellular glutathione, a key antioxidant, can lead to an increase in reactive oxygen species (ROS) and cellular damage.

Due to the lack of specific studies on 3,4-dichloro-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione, the precise signaling pathways affected are unknown. However, based on the general mechanism of maleimides, potential targets could include pathways involving kinases, phosphatases, and transcription factors whose activity is modulated by cysteine thiols.

Below is a generalized workflow for investigating the mechanism of toxicity.

Caption: General workflow for investigating the mechanism of toxicity of a compound.

Experimental Protocols

Detailed experimental protocols for the specific compound 3,4-dichloro-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione are not available. The following are generalized protocols for key toxicological assays that would be relevant for its evaluation.

This assay measures the metabolic activity of cells as an indicator of cell viability.

Principle: The tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in viable cells to a purple formazan product, which can be quantified spectrophotometrically.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium and treat the cells for a specified duration (e.g., 24, 48, 72 hours). Include untreated and vehicle controls.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Caption: Workflow for a typical MTT cytotoxicity assay.

This assay is used to assess the mutagenic potential of a chemical.[6][7][8]

Principle: The test uses several strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine (his-). The assay measures the ability of a test chemical to cause reverse mutations, allowing the bacteria to grow on a histidine-free medium.[6][9]

Protocol:

-

Strain Preparation: Grow cultures of the appropriate S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) overnight.

-

Metabolic Activation (Optional): The test can be performed with and without a mammalian liver extract (S9 fraction) to assess the mutagenicity of the parent compound and its metabolites.

-

Exposure: In a test tube, mix the bacterial culture, the test compound at various concentrations, and either the S9 mix or a buffer.

-

Plating: Add the mixture to molten top agar containing a trace amount of histidine (to allow for a few cell divisions) and pour it onto a minimal glucose agar plate.

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

Caption: A simplified workflow of the Ames test for mutagenicity.

This assay detects genotoxic damage by identifying micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes that are not incorporated into the main nucleus during cell division.[10][11]

Principle: Cells are treated with the test compound, and after an appropriate incubation period, the formation of micronuclei in binucleated cells (cells that have completed one cell division) is assessed.

Protocol:

-

Cell Culture and Treatment: Culture appropriate cells (e.g., human peripheral blood lymphocytes, CHO, or L5178Y cells) and expose them to various concentrations of the test compound.

-

Cytokinesis Block: Add cytochalasin B to block cytokinesis, resulting in the accumulation of binucleated cells.

-

Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate dyes (e.g., Giemsa or a fluorescent DNA stain).

-

Microscopic Analysis: Score the frequency of micronuclei in a predetermined number of binucleated cells under a microscope.

-

Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic (chromosome breaking) or aneugenic (chromosome lagging) potential.

Caption: A general workflow for the in vitro micronucleus assay.

Conclusion

3,4-dichloro-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione is a compound with significant toxicological potential, as indicated by its hazard classifications. However, a detailed toxicological profile is currently lacking in publicly available literature. The information provided in this guide is based on data for related compounds and general toxicological principles. To fully characterize the toxicological profile of this specific compound, further studies are necessary to determine quantitative toxicity values, elucidate its metabolic fate, and identify the specific cellular and molecular mechanisms of its toxicity. Researchers and drug development professionals should handle this compound with appropriate caution, adhering to the safety precautions outlined in its SDS.

References

- 1. Maleimide - Wikipedia [en.wikipedia.org]

- 2. Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. Ames test - Wikipedia [en.wikipedia.org]

- 7. microbiologyinfo.com [microbiologyinfo.com]

- 8. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 10. environmentalbiotechnology.pl [environmentalbiotechnology.pl]

- 11. Genotoxicity of Heterocyclic PAHs in the Micronucleus Assay with the Fish Liver Cell Line RTL-W1 - PMC [pmc.ncbi.nlm.nih.gov]

Fluoroimide: An Obsolete Fungicide's Historical Role in Agriculture

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Properties

-

Chemical Name: 3,4-dichloro-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione[1]

-

Synonyms: Fluoromide, Spartcide, N-(4-fluorophenyl)-2,3-dichloromaleimide[1][2][3]

-

Chemical Class: Dicarboximide fungicide[1]

Historical Agricultural Applications

Fluoroimide was developed as a multi-use foliar fungicide. Historical records indicate its application on fruit trees to combat several common diseases.

Target Pests and Crops:

Based on available information, this compound was primarily used to control the following diseases on the specified crops:

| Target Disease | Affected Crops |

| Scab | Apples, Pears |

| Alternaria leaf spot | Apples, Pears |

| Powdery mildew | Apples, Pears |

| Fruit spot | Apples, Pears |

| Coffee berry disease | Coffee |

| Monilia disease | Not specified |

| Anthracnose rot | Cucumbers |

| Late blight | Tomatoes |

| Citrus melanose | Citrus |

| Citrus scab | Citrus |

| Red dust disease | Coffees |

A patent from the era suggests that the fungicidal activity of N-(4-fluorophenyl)-2,3-dichloromaleimide was considered excellent for protecting plants from a variety of diseases.[2] The patent also highlighted that a smaller, uniform grain size of the compound improved its adhesive properties on plants, leading to a more enduring fungicidal effect.[2]

Mode of Action

While specific research on the signaling pathways affected by this compound is scarce, its classification as a dicarboximide fungicide provides insight into its likely mechanism of action. Dicarboximides are generally understood to interfere with the osmotic signal transduction pathway in fungi, which is composed of histidine kinase and MAP kinase cascades.[4] Although the precise target site has been a subject of research for many years, this interference with osmoregulation is a key aspect of their fungicidal activity.[4][5][6] Some studies also suggest that the mode of action for this class of fungicides could be dependent on free radical formation.[5]

It is believed that dicarboximides, including iprodione, vinclozolin, and procymidone, act on fungi by inhibiting spore germination and affecting cell division.[7] They are also thought to inhibit the synthesis of DNA and RNA, as well as cellular metabolism.[8]

Below is a generalized representation of the proposed signaling pathway affected by dicarboximide fungicides.

Caption: Proposed mechanism of dicarboximide fungicides.

Experimental Protocols

Detailed experimental protocols from the period of this compound's active use are not well-documented in accessible literature. However, modern analytical methods for detecting pesticide residues in agricultural products can be adapted for related compounds. A contemporary method for analyzing this compound residues involves extraction under acidic conditions followed by purification and analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9]

A general workflow for such an analysis is outlined below:

Caption: Modern residue analysis workflow.

Conclusion

This compound represents a class of dicarboximide fungicides that were once integral to agricultural practices for managing fungal diseases in various crops. While its use has been discontinued, understanding its historical application and general mode of action provides context for the evolution of fungicide development. The lack of detailed, publicly available quantitative data underscores the challenges in retrospectively evaluating the efficacy and environmental impact of obsolete agrochemicals. Future research into the historical archives of agrochemical companies or regulatory bodies may yet uncover more specific data on this and other discontinued pesticides.

References

- 1. This compound | C10H4Cl2FNO2 | CID 93228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US4010182A - Method for producing N-(4-fluorophenyl)-2,3,-dichloromaleimide - Google Patents [patents.google.com]

- 3. This compound [sitem.herts.ac.uk]

- 4. Dicarboximides | FRAC [frac.info]

- 5. researchgate.net [researchgate.net]

- 6. resistance.nzpps.org [resistance.nzpps.org]

- 7. extensionaus.com.au [extensionaus.com.au]

- 8. Modes of Action for Plant Disease Management Chemistries Presentation(ACIS) [cales.arizona.edu]

- 9. Improvement of an Analytical Method for this compound Residue in Agricultural Products Using LC-MS/MS -Journal of Food Hygiene and Safety | Korea Science [koreascience.kr]

An In-depth Technical Guide on the Solubility and Stability of Fluoroimide in Different Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoroimide (CAS No. 41205-21-4), with the chemical name 3,4-dichloro-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione, is a fungicide belonging to the maleimide class of compounds.[1][2] It has been utilized in agricultural applications to control a variety of fungal diseases on fruits and vegetables.[1] Understanding the solubility and stability of this compound in various solvents is paramount for its effective formulation, application, and for assessing its environmental fate. The presence of fluorine in its structure can influence its chemical properties, including reactivity and stability.[3]

This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and pesticide research.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₁₀H₄Cl₂FNO₂ | [4][5] |

| Molecular Weight | 260.05 g/mol | [4][5] |

| Appearance | Off-White to Light Yellow Solid | [1][6] |

| Melting Point | 238-242 °C | [4] |

| Boiling Point | 324.7 ± 42.0 °C (Predicted) | [4] |

| Water Solubility | 5.9 mg/L (at 20 °C) | [1][4][7] |

| Vapor Pressure | 3.4 x 10⁻³ Pa (at 25 °C) | [4] |

Solubility of this compound

Aqueous Solubility

The solubility of this compound in water has been determined to be 5.9 mg/L at 20 °C.[1][4][7] This low aqueous solubility classifies it as a sparingly soluble compound in water.

Solubility in Organic Solvents

Quantitative solubility data for this compound in common organic solvents is limited. Qualitative assessments indicate that it is sparingly soluble in dimethyl sulfoxide (DMSO) and slightly soluble in methanol.[1][6]

Table 2: Qualitative and Quantitative Solubility of this compound

| Solvent | Solvent Class | Solubility | Temperature (°C) | Reference(s) |

| Water | Aqueous | 5.9 mg/L | 20 | [1][4][7] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Sparingly Soluble | Not Specified | [1][6] |

| Methanol | Polar Protic | Slightly Soluble | Not Specified | [1][6] |

Due to the lack of comprehensive public data, researchers are encouraged to determine the solubility of this compound in solvents relevant to their specific applications by following the experimental protocols outlined in Section 5.0.

Stability of this compound

The stability of a fungicide is a key determinant of its efficacy, shelf-life, and environmental persistence. This section details the stability of this compound under various conditions.

Hydrolytic Stability

The hydrolysis of this compound is significantly influenced by pH and is catalyzed by basic conditions.[1] The degradation of this compound in aqueous solutions follows pseudo-first-order kinetics. The half-life (DT₅₀) of this compound at different pH values is presented in Table 3. The data clearly indicates a rapid degradation in neutral and alkaline environments.

Table 3: Hydrolytic Stability of this compound

| pH | Half-life (DT₅₀) | Reference(s) |

| 3 | 52.9 minutes | [1] |

| 7 | 7.5 minutes | [1] |

| 8 | 1.4 minutes | [1] |

The primary degradation pathway for this compound involves the hydrolysis of the amide bond, leading to the scission of the maleimide ring.[1]

Photostability

This compound is reported to be stable to sunlight.[1] However, quantitative data on its photodegradation kinetics and half-life under various light conditions are not available in the reviewed literature.

Thermal Stability

While specific studies on the thermal degradation of the this compound molecule are not widely published, research on fluorinated polyimides suggests that the carbon-fluorine bond imparts high thermal stability.[8] However, at elevated temperatures, thermal decomposition can occur.[9][10][11] For precise applications, it is recommended to determine the thermal stability of this compound using the methodologies described in Section 5.0.

Experimental Protocols

This section provides detailed methodologies for determining the solubility and stability of this compound.

Protocol for Determination of Solubility in Organic Solvents

This protocol is based on the isothermal saturation method.

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a given temperature.

Materials:

-

This compound (analytical standard)

-

Selected organic solvent (HPLC grade)

-

Thermostatic shaker or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Centrifuge

-

HPLC-UV or LC-MS/MS system

-

Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed container (e.g., a glass vial with a screw cap).

-

Place the container in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the suspension to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed/cooled pipette to match the equilibration temperature.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved solid particles.

-

Dilute the filtered solution with the same solvent to a concentration within the calibration range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a validated HPLC-UV or LC-MS/MS method.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of this compound in the diluted sample by interpolating from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/L or mg/mL.

-

Protocol for Determination of Hydrolytic Stability

This protocol outlines the procedure to determine the hydrolysis rate and half-life of this compound at different pH values.

Objective: To assess the rate of hydrolytic degradation of this compound in aqueous solutions of varying pH.

Materials:

-

This compound (analytical standard)

-

Sterile aqueous buffer solutions of different pH values (e.g., pH 4, 7, and 9)

-

Acetonitrile or other suitable organic solvent for stock solution preparation

-

Thermostatically controlled incubator

-

HPLC-UV or LC-MS/MS system

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Test Solutions:

-

Prepare a concentrated stock solution of this compound in a water-miscible organic solvent (e.g., acetonitrile).

-

In separate flasks, add a small aliquot of the stock solution to each of the pre-tempered buffer solutions to achieve a known initial concentration (e.g., 1 µg/mL). The volume of the organic solvent should be minimal (e.g., <1%) to avoid co-solvent effects.

-

-

Incubation:

-

Incubate the test solutions in the dark at a constant temperature (e.g., 25 °C).

-

-

Sampling and Analysis:

-

At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each test solution.

-

Immediately quench any further reaction by adding a suitable agent or by preparing the sample for analysis (e.g., dilution with mobile phase).

-

Analyze the samples using a validated HPLC-UV or LC-MS/MS method to determine the concentration of this compound remaining.

-

-

Data Analysis:

-

Plot the natural logarithm of the concentration of this compound versus time for each pH.

-

If the plot is linear, the degradation follows first-order kinetics.

-

The degradation rate constant (k) is the negative of the slope of the line.

-

Calculate the half-life (DT₅₀) using the formula: DT₅₀ = ln(2) / k.

-

Mechanism of Action and Signaling Pathways

As a dicarboximide fungicide, this compound's mode of action is generally considered to be multi-site, primarily through non-specific reactions with cellular thiols (sulfhydryl groups) in amino acids and proteins, such as glutathione and cysteine. This can lead to the disruption of various cellular processes, including enzyme activity and cell division.

While specific signaling pathways affected by this compound have not been extensively documented, research on other maleimide compounds provides potential insights. For instance, a study on the maleimide compound MPD [1-(4-methoxyphenyl)-1-hydro-pyrrole-2,5-dione] demonstrated that it inhibits virulence factors in Candida albicans by affecting the Ras1-cAMP-Efg1 signaling pathway.[12] It is plausible that this compound could exert its antifungal effects through similar mechanisms, although further research is required to confirm this.

Below is a conceptual workflow for investigating the solubility and stability of this compound.

Caption: Experimental workflow for this compound analysis.

Conclusion

This technical guide has synthesized the available information on the solubility and stability of this compound. While its aqueous solubility and hydrolytic stability are well-characterized, there is a notable lack of public, quantitative data regarding its solubility in organic solvents and its photolytic and thermal stability. The provided experimental protocols offer a robust framework for researchers to determine these parameters for their specific needs. Further investigation into the specific signaling pathways affected by this compound could lead to a better understanding of its antifungal mechanism and potentially aid in the development of more targeted and effective fungicides.

References

- 1. This compound | 41205-21-4 [chemicalbook.com]

- 2. This compound | C10H4Cl2FNO2 | CID 93228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 41205-21-4: this compound | CymitQuimica [cymitquimica.com]

- 4. chembk.com [chembk.com]

- 5. GSRS [precision.fda.gov]

- 6. This compound CAS#: 41205-21-4 [amp.chemicalbook.com]

- 7. This compound [sitem.herts.ac.uk]

- 8. scielo.br [scielo.br]

- 9. grunlan-nanocomposites.com [grunlan-nanocomposites.com]

- 10. epublications.marquette.edu [epublications.marquette.edu]

- 11. researchgate.net [researchgate.net]

- 12. Inhibitory effects of a maleimide compound on the virulence factors of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Deep Dive: A Technical Guide to Fluoroimides for Researchers

An In-depth Analysis of NMR, IR, and Mass Spectrometry Data for Key Fluoroimide Compounds

This technical guide provides a comprehensive overview of the spectroscopic data for several compounds known as "this compound," a term that can refer to various fluorinated amide structures. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource of key analytical data. To facilitate comparative analysis, all quantitative spectroscopic information is presented in clearly structured tables. Detailed experimental protocols for the acquisition of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to ensure reproducibility.

Understanding the "this compound" Landscape

The term "this compound" is not a unique chemical identifier and can refer to several distinct molecules. In the context of chemical research and development, it most commonly refers to one of three isomers of fluorobenzamide: 2-fluorobenzamide, 3-fluorobenzamide, and 4-fluorobenzamide. Additionally, a fungicide with the common name this compound exists, possessing a significantly different chemical structure (3,4-dichloro-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione). This guide will provide detailed spectroscopic data for all four of these compounds to address this ambiguity and serve a broader range of research needs.

Spectroscopic Data Repository

The following sections present the NMR, IR, and Mass Spectrometry data for each of the four "this compound" compounds.

2-Fluorobenzamide

Chemical Structure:

Table 1.1: NMR Spectroscopic Data for 2-Fluorobenzamide

| Technique | Solvent | Chemical Shift (δ) ppm | Coupling Constant (J) Hz | Assignment |

| ¹H NMR | DMSO-d6 | 7.54-7.50 (m, 1H) | - | Ar-H |

| 7.29-7.25 (m, 3H) | - | Ar-H | ||

| ¹³C NMR | DMSO-d6 | 162.3 (d) | J(C-F) = 247.7 | C-F |

| 132.4 (d) | J(C-F) = 8.8 | Ar-C | ||

| 130.1 (d) | J(C-F) = 6.6 | Ar-C | ||

| 124.3 (d) | J(C-F) = 2.6 | Ar-C | ||

| 123.8 (d) | J(C-F) = 14.0 | Ar-C | ||

| 116.0 (d) | J(C-F) = 22.5 | Ar-C | ||

| ¹⁹F NMR | d6-DMSO | -114 | - | Ar-F |

Table 1.2: IR Spectroscopic Data for 2-Fluorobenzamide

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3370 (m) | N-H Stretch | Amide |

| 2924 (w) | C-H Stretch (aromatic) | Aromatic Ring |

| 1661 (m) | C=O Stretch (Amide I) | Amide |

| 1610 (m) | C=C Stretch | Aromatic Ring |

| 1546 (m) | N-H Bend (Amide II) | Amide |

| 1469 (s) | C=C Stretch | Aromatic Ring |

| 1289 (m) | C-N Stretch | Amide |

| 1215 (m) | C-F Stretch | Aryl Fluoride |

| 1134 (m) | C-H in-plane bend | Aromatic Ring |

| 820 (m) | C-H out-of-plane bend | Aromatic Ring |

Table 1.3: Mass Spectrometry Data for 2-Fluorobenzamide

| m/z | Relative Intensity | Proposed Fragment |

| 139 | High | [M]⁺ |

| 121 | Moderate | [M - NH₂]⁺ |

| 95 | Moderate | [C₆H₄F]⁺ |

3-Fluorobenzamide

Chemical Structure:

Table 2.1: NMR Spectroscopic Data for 3-Fluorobenzamide

| Technique | Solvent | Chemical Shift (δ) ppm | Coupling Constant (J) Hz | Assignment |

| ¹H NMR | Not Specified | 7.8 - 7.2 (m) | - | Ar-H, NH₂ |

| ¹³C NMR | CDCl₃ | 163.0 (d, J=245.5) | - | C-F |

| 136.5 (d, J=7.1) | - | Ar-C | ||

| 130.3 (d, J=7.9) | - | Ar-C | ||

| 124.0 (d, J=2.8) | - | Ar-C | ||

| 120.0 (d, J=21.5) | - | Ar-C | ||

| 115.1 (d, J=22.5) | - | Ar-C | ||

| ¹⁹F NMR | CDCl₃ | -112.5 | - | Ar-F |

Table 2.2: IR Spectroscopic Data for 3-Fluorobenzamide

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3400, ~3200 | N-H Stretch | Amide |

| ~1660 | C=O Stretch (Amide I) | Amide |

| ~1600 | C=C Stretch | Aromatic Ring |

| ~1550 | N-H Bend (Amide II) | Amide |

| ~1250 | C-F Stretch | Aryl Fluoride |

Table 2.3: Mass Spectrometry Data for 3-Fluorobenzamide

| m/z | Relative Intensity | Proposed Fragment |

| 139 | High | [M]⁺ |

| 121 | Moderate | [M - NH₂]⁺ |

| 95 | Moderate | [C₆H₄F]⁺ |

4-Fluorobenzamide

Chemical Structure:

Table 3.1: NMR Spectroscopic Data for 4-Fluorobenzamide

| Technique | Solvent | Chemical Shift (δ) ppm | Coupling Constant (J) Hz | Assignment |

| ¹H NMR | DMSO-d6 | 8.06, 7.98 | J(B,D)=J(D,F-19)=8.9, J(B,F-19)=5.6 | Ar-H |

| 7.46, 7.30 | - | Ar-H, NH₂ | ||

| ¹³C NMR | Unknown | 166.5 (d, J=256.7) | - | C-F |

| 132.8 (d, J=9.5) | - | Ar-C | ||

| 132.2 (d, J=9.7) | - | Ar-C | ||

| 116.4 (d, J=22.3) | - | Ar-C | ||

| ¹⁹F NMR | CDCl₃ | -102.4 | - | Ar-F |

Table 3.2: IR Spectroscopic Data for 4-Fluorobenzamide

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3400, ~3200 | N-H Stretch | Amide |

| ~1660 | C=O Stretch (Amide I) | Amide |

| ~1600 | C=C Stretch | Aromatic Ring |

| ~1550 | N-H Bend (Amide II) | Amide |

| ~1230 | C-F Stretch | Aryl Fluoride |

Table 3.3: Mass Spectrometry Data for 4-Fluorobenzamide

| m/z | Relative Intensity | Proposed Fragment |

| 139 | High | [M]⁺ |

| 123 | High | [M - O]⁺ |

| 95 | Moderate | [C₆H₄F]⁺ |

This compound (Fungicide)

Chemical Name: 3,4-dichloro-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione

Chemical Structure:

Table 4.1: NMR Spectroscopic Data for this compound (Fungicide)

| Technique | Solvent | Chemical Shift (δ) ppm | Coupling Constant (J) Hz | Assignment |

| ¹H NMR | Not Specified | Aromatic protons | - | Ar-H |

| ¹³C NMR | Not Specified | Data not readily available | - | - |

| ¹⁹F NMR | Not Specified | Data not readily available | - | - |

Table 4.2: IR Spectroscopic Data for this compound (Fungicide)

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~1720, ~1780 | C=O Stretch (asymmetric and symmetric) | Imide |

| ~1600 | C=C Stretch | Aromatic Ring |

| ~1510 | C=C Stretch | Aromatic Ring |

| ~1230 | C-F Stretch | Aryl Fluoride |

| ~840 | C-Cl Stretch | Alkyl Chloride |

Table 4.3: Mass Spectrometry Data for this compound (Fungicide)

| m/z | Relative Intensity | Proposed Fragment |

| 259 | High | [M]⁺ |

| 231 | Moderate | [M - CO]⁺ |

| 182 | Moderate | [M - C₂Cl₂O₂]⁺ |

| 180 | Moderate | [M - C₂Cl₂O₂ - H₂]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented. Specific instrument parameters may vary and should be optimized for the particular instrument and sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the this compound compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse program. A spectral width of approximately 12 ppm, a relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio are typically used.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A spectral width of approximately 220 ppm and a larger number of scans (e.g., 1024 or more) are generally required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

¹⁹F NMR Acquisition: Acquire the fluorine-19 NMR spectrum. A spectral width appropriate for fluorinated aromatic compounds (e.g., -100 to -120 ppm) should be used. ¹⁹F is a high-sensitivity nucleus, so fewer scans are typically needed compared to ¹³C NMR. An external reference standard, such as CFCl₃, is often used.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) Method (for solid samples):

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal.

-

Pressure Application: Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

Data Acquisition: Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹). Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry:

-

Sample Introduction: Introduce a small amount of the this compound sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

-

Ionization: Ionize the sample using a standard electron energy of 70 eV.

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 40-400) to detect the molecular ion and fragment ions.

-

Data Analysis: Analyze the resulting mass spectrum to determine the molecular weight and identify characteristic fragmentation patterns.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a chemical compound like a this compound.

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

This guide serves as a foundational resource for the spectroscopic characterization of common this compound compounds. Researchers are encouraged to consult the primary literature for more specific details and to adapt the provided protocols to their specific instrumentation and research questions.

Degradation of Fluoroimide in the Environment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluoroimide, an organofluorine fungicide, has been utilized in agriculture to control a variety of plant diseases. As with many agrochemicals, understanding its environmental fate is critical for assessing its ecological impact. This technical guide provides a comprehensive overview of the known and anticipated degradation pathways of this compound in the environment, including hydrolysis, photolysis, and microbial degradation. Due to its status as an obsolete pesticide, publicly available data on this compound is limited. Therefore, this guide synthesizes available information on this compound and structurally related compounds to present a scientifically grounded assessment of its environmental degradation. This document details probable degradation products, outlines experimental protocols for studying its environmental fate, and presents key data in a structured format to aid researchers.

Introduction

This compound, chemically known as 2,3-dichloro-N-(4-fluorophenyl)maleimide, is a dicarboximide fungicide.[1] Its structure, featuring a dichloromaleimide ring and a fluorophenyl group, dictates its chemical reactivity and subsequent environmental degradation pathways. The presence of the carbon-fluorine bond, known for its strength, and the reactive maleimide ring suggests a complex degradation profile involving multiple mechanisms. This guide will explore the primary abiotic and biotic degradation routes that contribute to the transformation of this compound in soil and aquatic environments.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for predicting its distribution and persistence in the environment.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₄Cl₂FNO₂ | [1] |

| Molecular Weight | 260.04 g/mol | [1] |

| IUPAC Name | 3,4-dichloro-1-(4-fluorophenyl)pyrrole-2,5-dione | [1] |

Abiotic Degradation Pathways

Abiotic degradation processes, including hydrolysis and photolysis, are significant pathways for the transformation of this compound in the environment.

Hydrolysis

The maleimide ring in this compound is susceptible to hydrolysis, which involves the cleavage of the imide bonds. The rate of hydrolysis is influenced by pH and temperature. Studies on structurally similar N-aryl maleimides indicate that the presence of an electron-withdrawing fluorine atom on the phenyl ring can accelerate the hydrolysis of the maleimide ring.[2][3]

The proposed hydrolysis pathway for this compound is illustrated in Figure 1. The initial step is the opening of the maleimide ring to form the corresponding maleamic acid derivative.

Figure 1: Proposed initial step in the hydrolysis of this compound.

Quantitative data on the hydrolysis of this compound is scarce. However, a study on N-fluorophenyl maleimide at pH 7.4 and 37°C reported a half-life of 28 minutes.[2] This suggests that the hydrolysis of the maleimide ring in this compound could be a relatively rapid process under neutral to alkaline conditions.

Table 2: Estimated Hydrolysis Data for Structurally Similar Compounds

| Compound | pH | Temperature (°C) | Half-life (t½) | Reference |

| N-fluorophenyl maleimide | 7.4 | 37 | 28 minutes | [2] |

| N-aryl thiosuccinimide conjugate | 7.4 | 37 | 0.7 hours | [2] |

Photolysis

Photodegradation, or photolysis, is the breakdown of molecules by light, particularly ultraviolet (UV) radiation from the sun. The chromophores within the this compound structure, including the aromatic ring and the maleimide moiety, are expected to absorb solar radiation, leading to its degradation in aquatic environments and on soil surfaces.

The potential photolytic degradation pathways of this compound may involve cleavage of the C-N bond, dechlorination, and transformation of the maleimide ring. The identification of specific photoproducts requires experimental studies.

A generalized workflow for a photolysis study is presented in Figure 2.

References

Methodological & Application

Synthesis of Fluoroimide: A Laboratory-Scale Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the laboratory-scale synthesis of Fluoroimide. The procedure is based on the well-established method for the preparation of N-substituted maleimides, involving the reaction of dichloromaleic anhydride with 4-fluoroaniline, followed by a cyclization step. This protocol is intended for use by trained chemistry professionals in a laboratory setting.

Reaction Principle

The synthesis of this compound (3,4-dichloro-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione) is a two-step process. The first step involves the nucleophilic attack of the amino group of 4-fluoroaniline on one of the carbonyl carbons of dichloromaleic anhydride. This ring-opening reaction forms the intermediate, 3,4-dichloro-N-(4-fluorophenyl)maleanilic acid. In the second step, this intermediate undergoes dehydration-induced cyclization in the presence of acetic anhydride and a catalyst, such as sodium acetate, to yield the final product, this compound.

Experimental Protocol

Materials and Reagents:

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Purity |

| Dichloromaleic anhydride | C₄Cl₂O₃ | 166.94 | 1.0 eq | ≥97% |

| 4-Fluoroaniline | C₆H₆FN | 111.12 | 1.0 eq | ≥98% |

| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | Reagent Grade |

| Acetic Anhydride | (CH₃CO)₂O | 102.09 | As needed | ≥98% |

| Anhydrous Sodium Acetate | CH₃COONa | 82.03 | Catalytic amount | ≥99% |

| Ice | H₂O | 18.02 | As needed | - |

| Petroleum Ether | - | - | As needed | Reagent Grade |

Equipment:

-

Three-necked round-bottom flask

-

Stirrer (magnetic or mechanical)

-

Reflux condenser

-

Dropping funnel

-

Heating mantle or steam bath

-

Ice bath

-

Büchner funnel and flask

-

Standard laboratory glassware

Step 1: Synthesis of 3,4-dichloro-N-(4-fluorophenyl)maleanilic acid

-

In a 500 mL three-necked flask equipped with a stirrer, reflux condenser, and a dropping funnel, dissolve dichloromaleic anhydride (1.0 eq) in 250 mL of anhydrous diethyl ether.

-

While stirring, add a solution of 4-fluoroaniline (1.0 eq) in 100 mL of anhydrous diethyl ether dropwise through the dropping funnel.

-

After the addition is complete, continue stirring the resulting suspension at room temperature for 1 hour.

-

Cool the flask in an ice bath to 15–20°C.

-

Collect the precipitated product, 3,4-dichloro-N-(4-fluorophenyl)maleanilic acid, by suction filtration. The product should be a fine, off-white powder.

-

This intermediate is typically used in the next step without further purification.

Step 2: Synthesis of this compound

-

In a 500 mL Erlenmeyer flask, add 150 mL of acetic anhydride and a catalytic amount of anhydrous sodium acetate (e.g., 0.2 eq).

-

Add the 3,4-dichloro-N-(4-fluorophenyl)maleanilic acid obtained from Step 1 to the flask.

-

Gently heat the suspension on a steam bath or in a heating mantle while swirling for approximately 30 minutes to dissolve the solid.

-

After the solid has dissolved, cool the reaction mixture in a cold water bath to near room temperature.

-

Pour the cooled reaction mixture into a beaker containing 500 mL of ice water to precipitate the crude this compound.

-

Collect the crude product by suction filtration.

-

Wash the product on the filter with three portions of ice-cold water (100 mL each) and then with one portion of cold petroleum ether (100 mL).

-

Dry the product to obtain crude this compound.

Purification

The crude this compound can be purified by recrystallization from a suitable solvent, such as cyclohexane or an ethanol/water mixture, to yield a crystalline solid.

Safety Precautions

-

This procedure should be carried out in a well-ventilated fume hood.

-

Dichloromaleic anhydride is corrosive and a lachrymator.

-

4-Fluoroaniline is toxic and an irritant.

-

Acetic anhydride is corrosive and flammable.

-

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

Diagrams

Caption: Experimental Workflow for this compound Synthesis.

Caption: Reaction Mechanism for this compound Synthesis.

Application Notes and Protocols for the Analytical Determination of Fluoroimide Residues

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of Fluoroimide residues in various matrices. The protocols are based on established analytical techniques, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), coupled with robust sample preparation methods.

Introduction

This compound is a fungicide used in agriculture to protect crops from various fungal diseases.[1] Monitoring its residues in food products is crucial to ensure consumer safety and compliance with regulatory limits. This document outlines validated analytical methods for the determination of this compound residues, providing researchers and scientists with the necessary protocols to achieve accurate and reliable results.

Analytical Methods Overview

The primary methods for the detection of this compound residues are based on chromatographic techniques coupled with mass spectrometry. These methods offer high sensitivity and selectivity, which are essential for analyzing complex matrices such as agricultural products.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most widely used technique for the analysis of polar and semi-polar pesticides like this compound. It offers excellent sensitivity and specificity.

-

Gas Chromatography-Mass Spectrometry (GC-MS): While less common for this compound, GC-MS can be a viable alternative, particularly when dealing with multi-residue analysis of various pesticide classes.

Sample preparation is a critical step in the analytical workflow. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a popular and effective approach for extracting pesticide residues from food matrices.[1][2][3]

Quantitative Data Summary

The following tables summarize the quantitative performance data for the analytical methods described. These values are indicative and may vary depending on the specific instrument, matrix, and laboratory conditions.

Table 1: LC-MS/MS Method Performance for this compound Detection

| Parameter | Matrix | Value | Reference |

| Limit of Quantification (LOQ) | Agricultural Products | 0.01 mg/kg | [1] |

| Recovery | Hulled Rice | 85.7 - 106.9% | [1] |

| Potato | 85.7 - 106.9% | [1] | |

| Soybean | 85.7 - 106.9% | [1] | |

| Mandarin | 85.7 - 106.9% | [1] | |

| Green Pepper | 85.7 - 106.9% | [1] | |

| Relative Standard Deviation (RSD) | Agricultural Products | < 15.6% | [1] |